molecular formula C20H35N3O2 B2464425 N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide CAS No. 952976-57-7

N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2464425
CAS No.: 952976-57-7
M. Wt: 349.519
InChI Key: IMGUYSNXDXAOKR-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a synthetic compound with a complex molecular structure. It belongs to the class of oxalamides, which are known for their diverse applications in various fields of science and industry. This compound is characterized by the presence of a cycloheptyl group, a cyclopentylpiperidinyl moiety, and an oxalamide functional group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative. This involves the reaction of cyclopentylamine with a suitable aldehyde or ketone to form the corresponding imine, followed by reduction to yield the piperidine derivative.

    Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the piperidine derivative with a cycloheptyl halide under basic conditions.

    Formation of the Oxalamide: The final step involves the formation of the oxalamide functional group. This is typically achieved by reacting the intermediate compound with oxalyl chloride in the presence of a base, followed by the addition of an amine to form the oxalamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

    N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide: Similar structure but with a methyl group instead of a cyclopentyl group.

Uniqueness

N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-cycloheptyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O2/c24-19(20(25)22-17-7-3-1-2-4-8-17)21-15-16-11-13-23(14-12-16)18-9-5-6-10-18/h16-18H,1-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGUYSNXDXAOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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